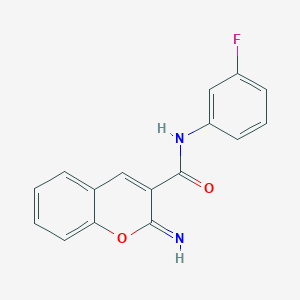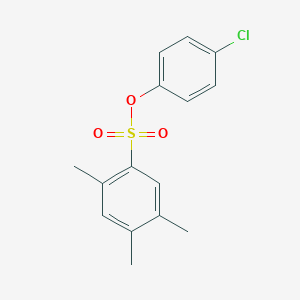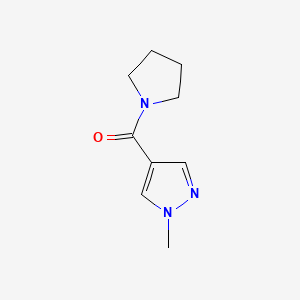
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine is a heterocyclic compound of great interest in the scientific community due to its potential applications in various fields. It is a synthetic organic compound containing a benzodiazole ring with a bromo substituent and a fluorophenyl group. It is a highly reactive compound and has been studied for its potential use in medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been studied for its potential use as an anti-cancer agent. In materials science, it has been studied for its potential use as a catalyst for the synthesis of polymers. In organic synthesis, it has been studied for its potential use as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine is not yet fully understood. However, it is believed that the compound may interact with certain enzymes and receptors in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine are not yet fully understood. However, preliminary studies have shown that the compound may have anti-cancer, anti-inflammatory, and anti-oxidant properties. It may also be able to interact with certain enzymes and receptors in the body, resulting in various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine in lab experiments include its low cost and its ease of synthesis. The compound can be synthesized in a few hours and the reaction can be carried out in aqueous media at ambient temperature. Furthermore, the compound is highly reactive and can be used as a building block for the synthesis of complex molecules.
The main limitation of using this compound in lab experiments is its potential toxicity. The compound has not been tested for its toxicity and should be handled with care.
Orientations Futures
The potential applications of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine are vast and there are many possible future directions for research. These include further studies on its anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as its potential use as a catalyst for the synthesis of polymers. Additionally, further studies could be done to explore its potential use in medicinal chemistry and its potential toxicity.
Méthodes De Synthèse
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine is a multi-step process. The first step involves the condensation of 2-fluorobenzaldehyde and 2-aminobenzothiazole to form a Schiff base. This is followed by the reduction of the Schiff base to form a diketone, which is then cyclized to form the desired product. The entire process is carried out in aqueous media at ambient temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O/c23-14-9-10-20-13(11-14)12-15(21-25-18-7-3-4-8-19(18)26-21)22(28-20)27-17-6-2-1-5-16(17)24/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXXXCZHBUTYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)
![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)